molecular formula C12H18N2 B1275223 5-Ethyl-2-(2-pyrrolidinylmethyl)pyridine CAS No. 881041-78-7

5-Ethyl-2-(2-pyrrolidinylmethyl)pyridine

Cat. No.: B1275223
CAS No.: 881041-78-7
M. Wt: 190.28 g/mol
InChI Key: DXHITMAEHYBQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-(2-pyrrolidinylmethyl)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with the formula C₅H₅N This particular compound is characterized by the presence of an ethyl group at the 5-position and a pyrrolidin-2-ylmethyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethyl-2-(2-pyrrolidinylmethyl)pyridine can be synthesized through a multi-step process. One common method involves the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction proceeds as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ] This reaction is an example of a structurally complex compound efficiently made from simple precursors .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and efficiency. The compound is typically purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(2-pyrrolidinylmethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Nitric acid is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas and a suitable catalyst, such as palladium on carbon, are used.

    Substitution: Various reagents, such as halogens or alkylating agents, can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Nicotinic acid.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

5-Ethyl-2-(2-pyrrolidinylmethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(2-pyrrolidinylmethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-(2-pyrrolidinylmethyl)pyridine is unique due to the presence of both an ethyl group and a pyrrolidin-2-ylmethyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-ethyl-2-(pyrrolidin-2-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-10-5-6-12(14-9-10)8-11-4-3-7-13-11/h5-6,9,11,13H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHITMAEHYBQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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